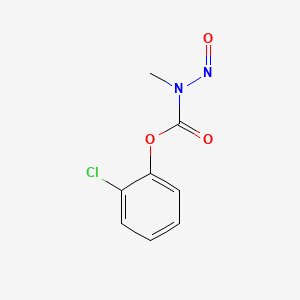
(2-chlorophenyl) N-methyl-N-nitrosocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl) N-methyl-N-nitrosocarbamate is an organic compound that belongs to the class of nitrosocarbamates It is characterized by the presence of a chlorophenyl group, a methyl group, and a nitroso group attached to a carbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of (2-chlorophenyl) isocyanate with N-methylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrosocarbamate. The general reaction scheme is as follows:
(2−chlorophenyl)isocyanate+N−methylhydroxylamine→(2−chlorophenyl)N−methyl−N−nitrosocarbamate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chlorophenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
(2-chlorophenyl) N-methyl-N-nitrosocarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-chlorophenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chlorophenyl) N-methylcarbamate: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.
(2-chlorophenyl) N-nitrosocarbamate: Lacks the methyl group, affecting its overall properties and applications.
N-methyl-N-nitrosocarbamate: Lacks the chlorophenyl group, leading to different chemical behavior and uses.
Uniqueness
(2-chlorophenyl) N-methyl-N-nitrosocarbamate is unique due to the presence of both the chlorophenyl and nitroso groups, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
58169-97-4 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
(2-chlorophenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C8H7ClN2O3/c1-11(10-13)8(12)14-7-5-3-2-4-6(7)9/h2-5H,1H3 |
Clé InChI |
WJBKULKZFAUPDR-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)OC1=CC=CC=C1Cl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,9,9-Tetramethyl-7-tetradecyl-6-[(trimethylsilyl)oxy]-3,8-dioxa-2,9-disiladecan-5-amine](/img/structure/B13959408.png)
![8H-pyrimido[4,5-c]azepine](/img/structure/B13959415.png)



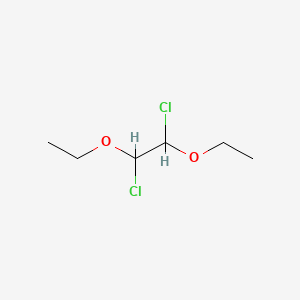
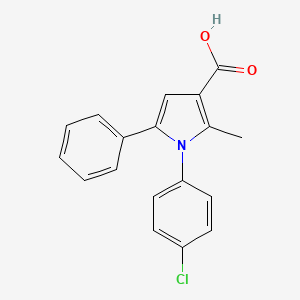

![6H-Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B13959453.png)
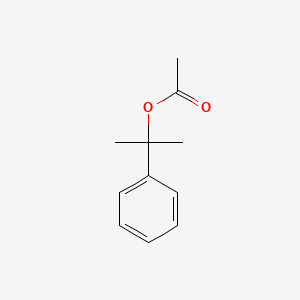
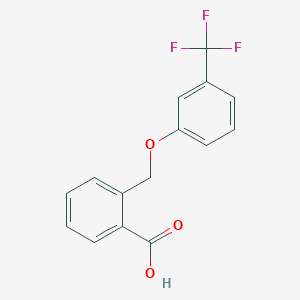
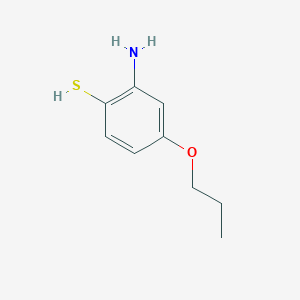
![3-(5-{6-Fluoro-pyridin-3-yl}-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13959478.png)
